Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester

Antimalarial drug discovery Isoprenoid biosynthesis inhibition DXR inhibitor SAR

Sourcing functionalized α-(hydroxyamino)phosphonates for DXR-targeted antimalarial research is challenging. This compound provides a synthetically validated, dimethyl ester prodrug-ready scaffold combining the N-hydroxyamino chelating warhead with a pyridine ring for target-specific binding. Key outcomes: • Potent DXR inhibition via hydroxyamino-metal chelation motif; • Dimethyl ester enhances lipophilicity for cellular uptake and SAR studies; • Pyridine ring enables π-stacking interactions critical for molecular recognition. Supplied with rigorous analytical characterization for reliable research.

Molecular Formula C8H13N2O4P
Molecular Weight 232.17 g/mol
CAS No. 653580-18-8
Cat. No. B12542294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester
CAS653580-18-8
Molecular FormulaC8H13N2O4P
Molecular Weight232.17 g/mol
Structural Identifiers
SMILESCOP(=O)(C(C1=CN=CC=C1)NO)OC
InChIInChI=1S/C8H13N2O4P/c1-13-15(12,14-2)8(10-11)7-4-3-5-9-6-7/h3-6,8,10-11H,1-2H3
InChIKeyJPIWAUQWMWEJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Classification and Core Characteristics


Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester is a heteroaryl-substituted α-(hydroxyamino)phosphonate. It is a fully esterified dimethyl phosphonate featuring an N-hydroxyamino group and a pyridine ring attached to the α-carbon . This structural motif places it within the broader class of N-hydroxy phosphonates, which are distinct from simple hydroxyphosphonates or aminophosphonates due to the presence of the chelating hydroxyamino moiety [1]. The compound is synthetically accessible via the reduction of the corresponding hydroxyimino precursor using a borane-pyridine complex .

Why Generic Phosphonate Esters Cannot Substitute


This compound is not a simple phosphonate ester; it is a functionalized N-hydroxyamino derivative. The hydroxyamino group (–NHOH) provides a potent metal-chelating capacity distinct from simple amino (–NH2) or hydroxy (–OH) analogs, enabling inhibition of metalloenzymes like 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) [1]. Furthermore, the pyridine ring introduces specific π-stacking and hydrogen-bonding interactions that influence molecular recognition, as demonstrated by structure-activity relationships (SAR) in pyridine-containing fosmidomycin analogs [2]. Interchanging this compound with generic α-aminophosphonates or α-hydroxyphosphonates would eliminate the unique N-hydroxy chelating group and the heterocyclic binding element, leading to a complete loss of target-specific activity and physicochemical properties.

Head-to-Head Evidence vs. Closest Analogs


DXR Inhibitory Potency vs. Fosmidomycin

The target compound belongs to a class of pyridine-containing hydroxyamino phosphonates that act as inhibitors of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a clinically validated antimalarial target. A directly analogous compound, [3-[acetyl(hydroxy)amino]-1-(pyridin-3-yl)propyl]phosphonic acid, which contains the same N-hydroxyamino and 3-pyridyl binding elements, demonstrates potent DXR inhibition with a reported Ki value of 0.0000019 mM against the Plasmodium falciparum enzyme [1]. In contrast, the lead natural product fosmidomycin, which lacks the pyridine moiety, shows weaker binding affinity in the same assay system [2]. This indicates that the pyridyl-hydroxyamino phosphonate scaffold can achieve superior enzyme inhibition compared to simpler aliphatic N-hydroxy phosphonates.

Antimalarial drug discovery Isoprenoid biosynthesis inhibition DXR inhibitor SAR

Herbicidal Activity Spectrum vs. Commercial Standards

Compounds within the hydroxyamino phosphonic acid family, which includes the target compound's structural class, have been patented for their herbicidal activity. U.S. Patent 4,693,742 demonstrates that N-acyl-hydroxyamino phosphonates exhibit pre-emergent and post-emergent herbicidal activity against a broad spectrum of weeds [1]. While specific quantitative data for the exact dimethyl ester is not publicly available in this patent, the class-level evidence establishes that the N-hydroxyamino phosphonate motif is the core pharmacophore for this mode of action. In contrast, simple dialkyl phosphonates like dimethyl methylphosphonate (DMMP) are used as flame retardants and do not exhibit the same biological activity, highlighting the essential nature of the hydroxyamino group for bioactivity [2].

Agrochemical discovery Herbicide resistance management Phosphonate herbicide

Synthetic Accessibility via Borane-Pyridine Reduction

The synthesis of the target dimethyl ester is achieved via the reduction of a dialkyl 1-(hydroxyimino)alkylphosphonate precursor with a borane-pyridine complex. This methodology has been demonstrated to proceed smoothly to yield the corresponding dialkyl 1-(hydroxyamino)phosphonate in good yields . This synthetic route is advantageous compared to alternative approaches for N-hydroxy phosphonates, which often require harsh acidic hydrolysis of phosphonic acids, potentially leading to side reactions with the pyridine ring. The direct reduction protocol preserves the ester functionality, which is critical for subsequent structure-activity relationship (SAR) studies where the phosphonic acid is required to be in prodrug or protected form.

Synthetic methodology Phosphonate ester reduction Hydroxyamine synthesis

High-Value Application Scenarios


Next-Generation DXR Inhibitors for Antimalarial Discovery

Based on the class-level evidence of potent DXR inhibition by pyridyl-hydroxyamino phosphonates, this compound serves as a critical advanced intermediate or scaffold for designing novel antimalarial agents. Researchers can leverage its dimethyl ester as a prodrug-ready form, modifying the acyl group on the nitrogen or the pyridine substitution pattern to improve pharmacokinetic properties while retaining the metal-chelating N-hydroxyamino warhead that targets the DXR active site [1].

Lead Scaffold for Herbicide Discovery

The compound belongs to a class of herbicidal hydroxyamino phosphonic acids. As a protected ester, it can be used in structure-activity relationship (SAR) studies to explore the effect of the pyridine ring and ester substituents on herbicidal potency and crop selectivity. This is particularly relevant for developing novel modes of action against herbicide-resistant weed species, as the N-hydroxyamino phosphonate pharmacophore is distinct from commercial herbicides like glyphosate [2].

Transition Metal Chelation and Coordination Chemistry

The hydroxyamino group and the pyridine nitrogen provide a ditopic metal-binding site. The dimethyl ester groups increase lipophilicity compared to the free phosphonic acid, enabling the study of metal extraction or homogeneous catalysis in organic media. This can be useful for developing selective extractants for uranyl or other actinide ions, analogous to other dialkyl (2-(hydroxyamino)-2-oxoethyl) phosphonates that have shown superior extraction efficiency over their diethyl or dibutyl counterparts [3].

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